![molecular formula C12H4F6N2 B3041851 3,5-Bis(trifluoromethyl)benzalmalononitrile CAS No. 389614-54-4](/img/structure/B3041851.png)
3,5-Bis(trifluoromethyl)benzalmalononitrile
Overview
Description
3,5-Bis(trifluoromethyl)benzalmalononitrile is a chemical compound with the molecular formula C12H4F6N2 . It is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The synthesis of compounds related to this compound has been reported in several studies . For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two trifluoromethyl groups and a malononitrile group . The molecular weight of this compound is 290.16 g/mol .Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various substrates, stabilizing partially developing negative charges in transition states .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their behavior or function. The high electronegativity and large steric hindrance of the compound can influence its interactions .
Biochemical Pathways
Similar compounds have been used in promoting organic transformations .
Result of Action
A similar compound has been reported to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Advantages and Limitations for Lab Experiments
3,5-Bis(trifluoromethyl)benzalmalononitrile has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in high purity and yield. It is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, this compound has limitations as well. It is highly toxic and can pose a risk to researchers if not handled properly. It is also highly reactive and can react with other compounds in the lab, leading to unwanted side reactions.
Future Directions
There are several future directions for the study of 3,5-Bis(trifluoromethyl)benzalmalononitrile. One potential direction is the development of new fluorescent probes using this compound as a building block. Another potential direction is the study of this compound's interactions with various biological molecules and its potential use as a drug candidate. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzalmalononitrile has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and liquid crystals.
Safety and Hazards
The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)benzylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .
properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)9-2-7(1-8(5-19)6-20)3-10(4-9)12(16,17)18/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDPFRYJYDRZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.